{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE
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Overview
Description
{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is a complex organic compound characterized by its unique structure, which includes a thiazepane ring and a dimethylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE typically involves multiple steps, starting with the preparation of the thiazepane ring This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cresol: A group of aromatic organic compounds with similar structural features.
Thiazepane Derivatives: Compounds containing the thiazepane ring, which may have similar chemical properties and reactivity.
Uniqueness
{[4-(2,4-DIMETHYLBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE is unique due to the combination of the thiazepane ring and the dimethylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S2/c1-13-6-7-16(14(2)10-13)22(19,20)18-8-5-9-21-12-15(18)11-17(3)4/h6-7,10,15H,5,8-9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIXGWTXWGPVBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCCSCC2CN(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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